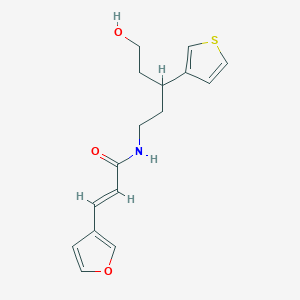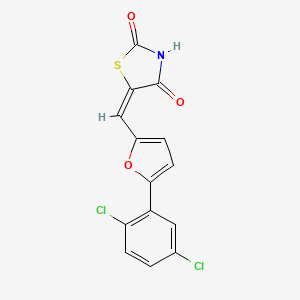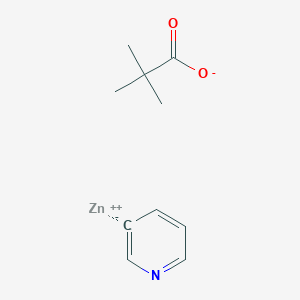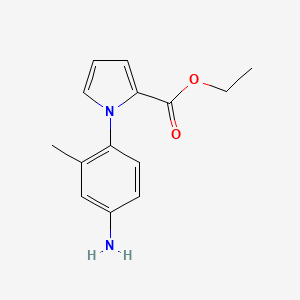![molecular formula C32H37N3O5 B2592840 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-59-7](/img/new.no-structure.jpg)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a mesitylmethyl group, and a dimethoxyphenyl ethyl chain. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Mesitylmethyl Group: The mesitylmethyl group can be introduced via alkylation reactions using mesityl bromide or mesityl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Dimethoxyphenyl Ethyl Chain: This step involves the coupling of the quinazolinone intermediate with a dimethoxyphenyl ethyl halide or tosylate under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinazolinone core to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological processes involving quinazolinone derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Possible applications in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is likely related to its ability to interact with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The mesitylmethyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(phenylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Similar structure but with a phenylmethyl group instead of a mesitylmethyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(methyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Similar structure but with a methyl group instead of a mesitylmethyl group.
Uniqueness
The presence of the mesitylmethyl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide distinguishes it from other similar compounds. This group may confer unique chemical and biological properties, such as enhanced stability, solubility, and binding affinity for specific molecular targets.
特性
CAS番号 |
899916-59-7 |
|---|---|
分子式 |
C32H37N3O5 |
分子量 |
543.664 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36) |
InChIキー |
ZKGJPNJANHRITN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2592758.png)
![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)

![5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide](/img/structure/B2592762.png)

![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)
![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2592778.png)
![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
